AhR Agonist Efficacy: 6-Methoxy-4-methyl-1H-indole vs. 4-Methylindole and 7-Methoxyindole
In a direct head-to-head comparison of 22 indole derivatives, 4-methylindole (4-Me-indole) and 7-methoxyindole (7-MeO-indole) were identified as the most potent AhR agonists. 6-Methoxy-4-methyl-1H-indole, while not the primary lead, provides a unique dual-substitution scaffold. The quantitative data for the closest mono-substituted comparators are as follows: 4-Me-indole exhibited an EMAX of 134% relative to 5 nM dioxin, and 7-MeO-indole exhibited an EMAX of 80% [1].
| Evidence Dimension | AhR Agonist Efficacy (EMAX) |
|---|---|
| Target Compound Data | Data not reported in this specific study. The compound's value is its distinct 4,6-disubstitution pattern, which serves as a scaffold for exploring synergistic effects between methyl and methoxy groups, as demonstrated by the co-binding of 4-methylindole and 7-methoxyindole [1]. |
| Comparator Or Baseline | 4-Methylindole: EMAX = 134% of 5 nM dioxin; 7-Methoxyindole: EMAX = 80% of 5 nM dioxin |
| Quantified Difference | N/A (Target compound not directly assayed, but its unique scaffold is differentiated from the mono-substituted leads). |
| Conditions | Reporter gene assay in AZ-AHR transgenic cells |
Why This Matters
This defines the potency ceiling for the two key functional groups in isolation, establishing 6-Methoxy-4-methyl-1H-indole as the essential tool to investigate the functional consequences of combining these groups on a single scaffold.
- [1] Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644. View Source
